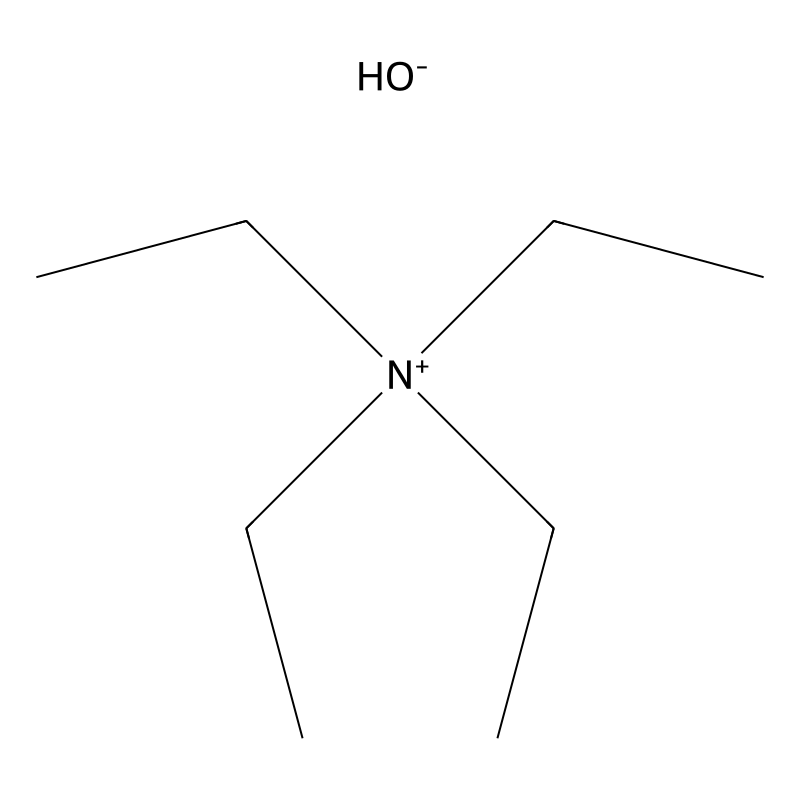

Tetraethylammonium hydroxide

C8H21NO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H21NO

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tetraethylammonium hydroxide (TEAH, CAS: 77-98-5) is a high-purity, metal-ion-free quaternary ammonium strong base widely utilized across advanced manufacturing and chemical synthesis [1]. Characterized by its specific steric bulk (four ethyl groups) and excellent solubility in both aqueous and polar organic solvents, TEAH serves three primary industrial functions: as a highly specific structure-directing agent (SDA) in zeolite manufacturing, as an ashless strong base for electronics and catalysis, and as a safer phase transfer catalyst (PTC) or photoresist developer compared to its more toxic analogs . For procurement professionals, TEAH is evaluated not just for its alkalinity, but for its precise organic-to-inorganic phase balance, its zero-metal residue upon calcination, and its critical role in mitigating severe occupational hazards associated with alternative quaternary ammonium hydroxides.

Substituting TEAH with generic strong bases or closely related quaternary ammonium salts inevitably leads to process failure, severe safety risks, or product contamination. Inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) leave permanent alkali metal residues that poison solid acid catalysts and cause catastrophic mobile-ion failure in CMOS semiconductor devices [1]. While tetramethylammonium hydroxide (TMAH) is a common metal-free alternative, it directs the synthesis of entirely different zeolite topologies (e.g., ZSM-5 instead of Zeolite Beta) and carries a severe, potentially fatal dermal toxicity profile that requires extreme handling precautions[2]. Conversely, tetrabutylammonium hydroxide (TBAH) is often too sterically bulky and lipophilic for precise pore-size templating or balanced aqueous-organic phase transfer. Consequently, TEAH must be procured specifically when the process demands Beta-framework zeolite synthesis, zero-ash calcination, or a strict mitigation of TMAH-related occupational hazards.

Strict Topological Control in Fluoride-Free Zeolite Beta Synthesis

In the commercial synthesis of high-silica and heteroatom zeolites (such as Sn-Beta and Ti-Beta), the choice of structure-directing agent (SDA) dictates the final crystalline framework. TEAH acts as a dual-function base and SDA that exclusively templates the *BEA framework (Zeolite Beta) [1]. Unlike TMAH, which directs towards MFI or FAU topologies, TEAH enables the direct hydrothermal synthesis of highly crystalline Beta zeolites without the need for highly toxic and corrosive hydrofluoric acid (F-free medium), achieving solid yields exceeding 90% [1].

| Evidence Dimension | Zeolite Framework Topology and Yield |

| Target Compound Data | Directs *BEA (Zeolite Beta) topology; >90% solid yield in F-free conditions |

| Comparator Or Baseline | TMAH (Directs FAU/MFI); Traditional Beta synthesis (Requires toxic F- ions) |

| Quantified Difference | Enables 100% *BEA phase purity without the use of corrosive HF |

| Conditions | Hydrothermal synthesis, F-free medium, 120-140°C |

Procurement of TEAH is strictly required to manufacture Zeolite Beta catalysts while eliminating the severe EHS hazards and equipment corrosion associated with fluoride-based synthesis routes.

Mitigation of Fatal Dermal Toxicity in High-Resolution Lithography

TMAH is the industry-standard metal-ion-free developer, but it presents severe dermal toxicity, with skin contact at concentrations >1% potentially causing fatal respiratory failure. TEAH serves as a safer alternative that maintains high-contrast development capabilities. In electron beam lithography (EBL) of hydrogen silsesquioxane (HSQ), 35% TEAH successfully resolves 100 nm pillar arrays at a lower required electron dose than concentrated 25% TMAH, eliminating the extreme acute toxicity risks while maintaining sub-micron lithographic resolution[1].

| Evidence Dimension | Dermal Toxicity Limit and Lithographic Resolution |

| Target Compound Data | Resolves 100 nm features; significantly lower acute dermal toxicity |

| Comparator Or Baseline | TMAH (Fatal dermal toxicity at >1% concentration; requires higher E-beam dose) |

| Quantified Difference | Sub-100 nm resolution achieved with reduced dose and eliminated TMAH-specific nerve/respiratory toxicity |

| Conditions | HSQ photoresist development, Electron Beam Lithography (EBL), room temperature |

Replacing TMAH with TEAH allows semiconductor fabs and R&D labs to meet strict EHS compliance and protect personnel without sacrificing sub-micron patterning performance.

Zero-Ash Thermal Decomposition for Electronics and Catalysis

For applications requiring strong alkalinity without metal contamination, inorganic bases like NaOH or KOH are fundamentally unsuitable because they leave permanent alkali metal residues (Na+/K+) that poison active catalyst sites and cause mobile-ion failure in CMOS devices. TEAH decomposes completely into volatile gases (triethylamine, ethylene, and water) via a single-step Hofmann elimination between 200°C and 350°C [1]. This ensures that 0% metal ash remains in the final calcined zeolite or electronic substrate, a critical requirement for high-purity manufacturing.

| Evidence Dimension | Post-Calcination Metal Residue |

| Target Compound Data | 0% solid residue (complete volatilization by 350°C) |

| Comparator Or Baseline | NaOH / KOH (100% retention of Na+/K+ ions) |

| Quantified Difference | Absolute elimination of alkali metal contamination |

| Conditions | Thermal calcination / Thermogravimetric analysis (TGA) at 200–400°C |

TEAH is essential for manufacturing electronic-grade wet chemicals and proton-form (H-form) solid acid catalysts where even trace alkali metals would destroy product viability.

Structure-Directing Agent for Zeolite Beta Catalysts

TEAH is the mandatory procurement choice for the commercial scale-up of Ti-Beta and Sn-Beta zeolites used in oxidative desulfurization and biomass conversion. It is specifically required where fluoride-free synthesis is mandated by environmental regulations, as it successfully templates the *BEA framework without toxic HF [1].

Safer Metal-Ion-Free Developer for Semiconductor Fabs

In semiconductor manufacturing and advanced R&D, TEAH is utilized as a direct, safer drop-in replacement for TMAH in positive/negative photoresist development and silicon etching. Procuring TEAH protects fab workers from TMAH's unique nerve and respiratory toxicity while preserving high-contrast, sub-100 nm resolution [2].

Ashless Strong Base for High-Purity Chemical Synthesis

TEAH is procured to adjust pH or catalyze reactions in the synthesis of electronic materials, nanomaterials, and advanced polymers. Because it decomposes entirely into volatile gases by 350°C [3], it is the ideal choice when sodium or potassium contamination would degrade the electrical or optical performance of the final product.

References

- [1] In situ structural reconstruction triggers the hydrothermal synthesis of hierarchical Ti-Beta zeolites for oxidative desulfurization. Materials Chemistry Frontiers.

- [2] STUDY OF TETRAETHYLAMMOMIUM HYDROXIDE AS AN ALTERNATIVE FOR TMAH DEVELOPER IN ELECTRON BEAM AND PHOTOLITHOGRAPHY. EIPBN.

- [3] Mechanism of the thermal decomposition of tetraethylammonium in zeolite β. Journal of Physical Chemistry.

Physical Description

Aqueous solution: Colorless odorless liquid; [Merck Index] 35% Aqueous solution: Colorless to pale yellow liquid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (37.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (37.65%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (58.3%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H370 (39.68%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (38.06%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H410 (50.61%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Miscellaneous Manufacturing

All Other Chemical Product and Preparation Manufacturing

Photographic Film, Paper, Plate, and Chemical Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

All Other Basic Organic Chemical Manufacturing

Wholesale and Retail Trade

Ethanaminium, N,N,N-triethyl-, hydroxide (1:1): ACTIVE